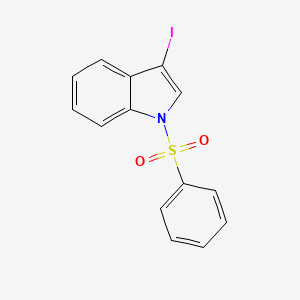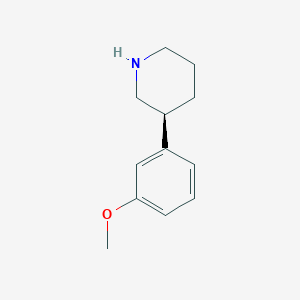
(S)-3-(3-Methoxyphenyl)piperidine
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a discussion of methods used to synthesize the compound, including any necessary reagents or catalysts and the conditions required for the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, functional groups, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of reactions the compound undergoes, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Analytical and Synthetic Methodologies
- A study detailed the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to (S)-3-(3-Methoxyphenyl)piperidine, showcasing the development of analytical techniques for their identification in biological matrices (De Paoli et al., 2013).
- Research on palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines introduced methods for synthesizing 3-arylpiperidines, a category that includes (S)-3-(3-Methoxyphenyl)piperidine derivatives, highlighting advancements in pharmaceutical chemistry (Millet & Baudoin, 2015).
Biological Studies
- A significant application was identified in antimicrobial research, where a chemical compound showed selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells, indicating potential utility in combating antibiotic resistance (Kim et al., 2011).
- In the context of receptor studies, derivatives of (S)-3-(3-Methoxyphenyl)piperidine were investigated for their affinity to the glutamate NMDA receptor, contributing to our understanding of psychotomimetic effects in humans (Roth et al., 2013).
Chemical Synthesis Processes
- The synthesis and structural characterization of various piperidines and piperazines related to (S)-3-(3-Methoxyphenyl)piperidine were explored, focusing on their potential as ligands for neurological receptors and their application in medicinal chemistry (Penjisevic et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including toxicity information and handling precautions.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Eigenschaften
IUPAC Name |
(3S)-3-(3-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUAFVVTHZALS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449616 | |
| Record name | (S)-3-(3-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(3-Methoxyphenyl)piperidine | |
CAS RN |
88784-37-6 | |
| Record name | (S)-3-(3-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


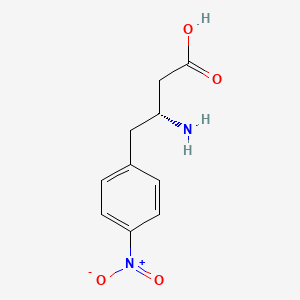
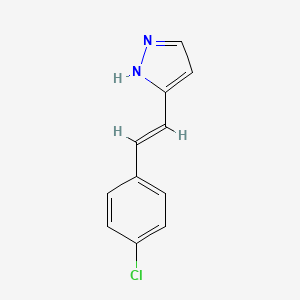

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)
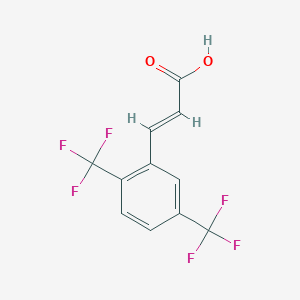
![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)
![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)


![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
